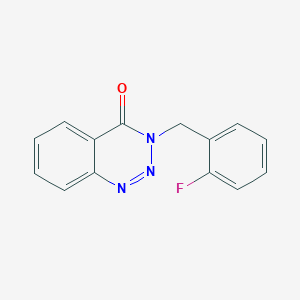![molecular formula C21H31N3O3 B5159817 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone, also known as SCH-23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in the 1970s and has since been widely used in scientific research for its ability to block the effects of dopamine on D1 receptors. In
Mécanisme D'action
The mechanism of action of 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone is based on its ability to selectively bind to dopamine D1 receptors and block the effects of dopamine. This receptor is a G protein-coupled receptor that is coupled to the adenylate cyclase pathway. By blocking the activation of this pathway, 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone reduces the production of cyclic AMP, which is a second messenger involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone are related to its ability to block dopamine D1 receptors. This receptor is involved in the regulation of motor function, cognition, and reward. By blocking the effects of dopamine on this receptor, 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone has been shown to reduce motor activity, impair cognitive function, and decrease the rewarding effects of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone in lab experiments are related to its potency and selectivity for dopamine D1 receptors. This allows researchers to selectively block the effects of dopamine on this receptor and study its role in various physiological and pathological conditions. The limitations of using 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone in lab experiments are related to its potential off-target effects and the need to carefully control for experimental variables.
Orientations Futures
For research include investigating the role of dopamine D1 receptors in social behavior and developing more selective dopamine D1 receptor antagonists.
Méthodes De Synthèse
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone is synthesized through a series of chemical reactions involving piperidine, phenethylamine, and piperazine. The final product is a white crystalline powder that is soluble in water and ethanol. The synthesis method for 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone is well-established and has been used for many years in the production of this compound.
Applications De Recherche Scientifique
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone has been widely used in scientific research for its ability to selectively block dopamine D1 receptors. This receptor is involved in the regulation of motor function, cognition, and reward. By blocking the effects of dopamine on this receptor, 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone has been used to study the role of dopamine in various physiological and pathological conditions, including Parkinson's disease, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
5-[4-(2-methoxyethyl)piperazine-1-carbonyl]-1-(2-phenylethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-27-16-15-22-11-13-23(14-12-22)21(26)19-7-8-20(25)24(17-19)10-9-18-5-3-2-4-6-18/h2-6,19H,7-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDAEAVPEFIPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)C2CCC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(2-Methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

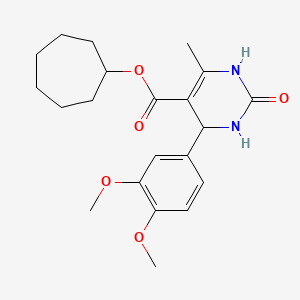
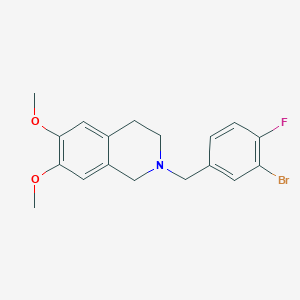
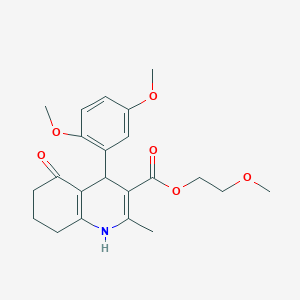
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5159764.png)
![3-ethyl-5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159771.png)
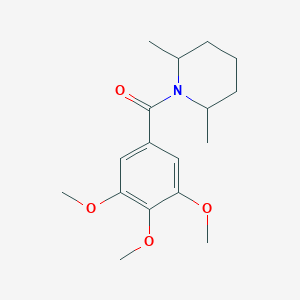
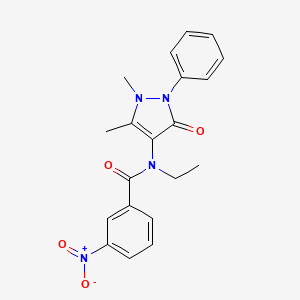
![ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5159791.png)
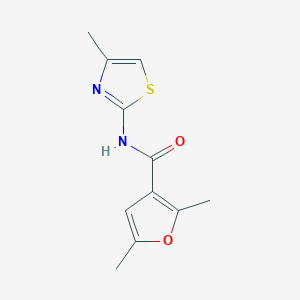
![methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5159806.png)
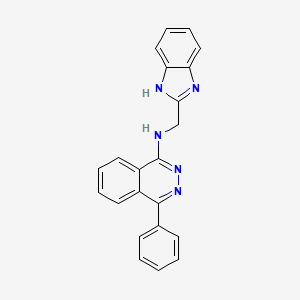
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)

